molecular formula C24H23NO3 B140897 Fmoc-d-Phenylalaninol CAS No. 130406-30-3

Fmoc-d-Phenylalaninol

Cat. No. B140897
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-GOSISDBHSA-N
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Description

Fmoc-diphenylalanine (Fmoc-FF) is a derivative of the amino acid phenylalanine that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is known for its ability to self-assemble into various nanostructures, such as fibrils and hydrogels, which are of interest in the field of nanotechnology and materials science .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including Fmoc-diphenylalanine, can be achieved through various methods. One approach involves the nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reaction, which allows for the direct formation of unnatural biaryl-containing amino acids that can be used in Fmoc solid-phase peptide synthesis . Another method includes the synthesis of photoactive p-azidotetrafluorophenylalanine containing peptides using solid-phase Fmoc chemistry . Additionally, the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine demonstrates the creation of phosphotyrosyl mimetics suitable for signal transduction studies .

Molecular Structure Analysis

The molecular structure of Fmoc-diphenylalanine is characterized by the presence of the Fmoc group, which protects the amino group, and the phenylalanine moiety. The side-chain halogenation of Fmoc-phenylalanine derivatives has been shown to significantly influence the self-assembly and hydrogelation properties of these compounds . The molecular structure is crucial for the self-assembly process, as it affects the interactions between molecules, such as hydrophobic and π-π interactions .

Chemical Reactions Analysis

Fmoc-diphenylalanine undergoes self-assembly, which is influenced by pH changes that induce apparent pKa shifts. These shifts coincide with significant structural changes, such as the formation of flexible fibrils or flat rigid ribbons, depending on the pH level . The self-assembly process is also affected by the presence of halogen substituents on the aromatic side-chain, which can enhance the assembly into amyloid-like fibrils .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-diphenylalanine hydrogels vary significantly, and this variability is primarily determined by the final pH of the gels. Factors such as the fraction of DMSO or the nature of the buffers used also contribute to the variability in the mechanical properties of the gels . The incorporation of halogen substituents on the side-chain of Fmoc-phenylalanine derivatives can dramatically enhance the self-assembly and hydrogelation in aqueous solvents, indicating that minimal atomic substitutions can be used to tune these properties .

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine, are known for their ability to efficiently self-assemble and promote hydrogelation in aqueous solvents. This self-assembly is highly influenced by the side-chain halogenation of Fmoc-phenylalanine derivatives. Monohalogenated side-chain derivatives of Fmoc-phenylalanine exhibit enhanced self-assembly into amyloid-like fibrils, further promoting hydrogelation in aqueous solvents. The position and type of halogen substitution significantly affect the self-assembly rate and the rheological properties of the resultant hydrogel, indicating that minimal atomic substitutions can finely tune the self-assembly and gelation of these small molecule hydrogelators (Ryan et al., 2010). Moreover, Fmoc-pentafluorophenylalanine shows efficient self-assembly and hydrogelation, with rapid formation of entangled fibrillar structures in water, suggesting fluorous and π–π interactions as primary determinants for molecular recognition and self-assembly in these systems (Ryan et al., 2010).

Antibacterial Composite Materials

The advancement of peptide- and amino-acid-based nanotechnology has introduced new approaches for biomedical material development. Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate significant antibacterial capabilities. These nanoassemblies affect bacterial morphology and can be functionally incorporated within resin-based composites to inhibit bacterial growth without impacting mechanical and optical properties of the materials. This highlights the potential of self-assembling building blocks in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Supramolecular Hydrogel for Antibacterial Properties

Fmoc-conjugated amino acids, particularly Fmoc-phenylalanine, have been explored for their antibacterial properties. Although possessing weak antibacterial activities against gram-negative bacteria, the incorporation of silver ions into Fmoc-phenylalanine-based self-assembled supramolecular hydrogels has shown to significantly improve their antibacterial properties against both gram-positive and gram-negative bacteria. Additionally, these hydrogels maintain biocompatibility, indicating their potential effectiveness for antibacterial applications (Zhao et al., 2021).

Safety And Hazards

Fmoc-d-Phenylalaninol can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

Future Directions

Fmoc-d-Phenylalaninol and related compounds have been investigated for their potential in drug delivery systems and biomaterials . For instance, a new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been created to improve its hydrophilicity . This hydrogel has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-Phenylalaninol

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